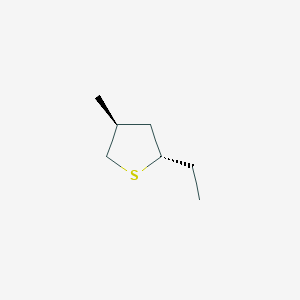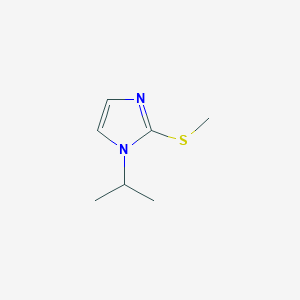![molecular formula C22H46O2Sn B14579271 Tributyl{[3-(3,3-dimethyloxiran-2-yl)-2,3-dimethylbutan-2-yl]oxy}stannane CAS No. 61276-61-7](/img/structure/B14579271.png)
Tributyl{[3-(3,3-dimethyloxiran-2-yl)-2,3-dimethylbutan-2-yl]oxy}stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl{[3-(3,3-dimethyloxiran-2-yl)-2,3-dimethylbutan-2-yl]oxy}stannane is an organotin compound. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to organic groups. This particular compound features a tin atom bonded to three butyl groups and an oxy-substituted dimethyloxirane derivative. Organotin compounds have diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[3-(3,3-dimethyloxiran-2-yl)-2,3-dimethylbutan-2-yl]oxy}stannane typically involves the reaction of tributylstannyl halides with the corresponding alcohol or alkoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the organotin halide. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of organotin compounds, including this compound, typically involves large-scale batch or continuous processes. These processes are designed to maximize yield and purity while minimizing waste and environmental impact. The use of automated reactors and in-line monitoring systems helps ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tributyl{[3-(3,3-dimethyloxiran-2-yl)-2,3-dimethylbutan-2-yl]oxy}stannane can undergo various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states, often using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The butyl groups or the oxy-substituted dimethyloxirane moiety can be substituted with other functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, peracids
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Grignard reagents, organolithium compounds
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Tributyl{[3-(3,3-dimethyloxiran-2-yl)-2,3-dimethylbutan-2-yl]oxy}stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the production of polymers, coatings, and other materials due to its catalytic properties.
Mechanism of Action
The mechanism of action of Tributyl{[3-(3,3-dimethyloxiran-2-yl)-2,3-dimethylbutan-2-yl]oxy}stannane involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The tin atom can form coordination complexes with these targets, altering their structure and function. This can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(tributylstannyl)silane: Another organotin compound with similar structural features but different reactivity and applications.
Tributyl(1,3-dithian-2-yl)stannane: Contains a dithiane moiety instead of the oxy-substituted dimethyloxirane, leading to different chemical properties.
Uniqueness
Tributyl{[3-(3,3-dimethyloxiran-2-yl)-2,3-dimethylbutan-2-yl]oxy}stannane is unique due to its specific combination of butyl groups and the oxy-substituted dimethyloxirane moiety
Properties
CAS No. |
61276-61-7 |
|---|---|
Molecular Formula |
C22H46O2Sn |
Molecular Weight |
461.3 g/mol |
IUPAC Name |
tributyl-[3-(3,3-dimethyloxiran-2-yl)-2,3-dimethylbutan-2-yl]oxystannane |
InChI |
InChI=1S/C10H19O2.3C4H9.Sn/c1-8(2,10(5,6)11)7-9(3,4)12-7;3*1-3-4-2;/h7H,1-6H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
VEDGGNCUSLPAPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(C)(C)C(C)(C)C1C(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-1-[2-(hydroxyimino)-3-oxobutyl]quinolin-1-ium chloride](/img/structure/B14579189.png)
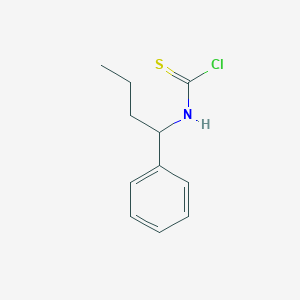
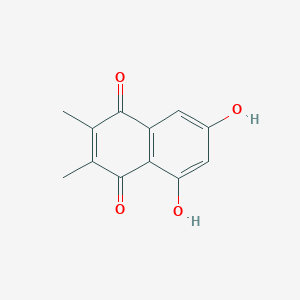
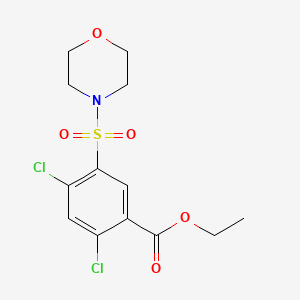
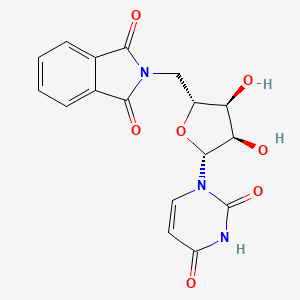
![[(Benzylamino)(2-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14579226.png)
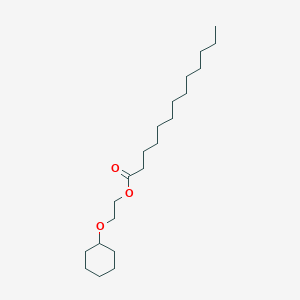
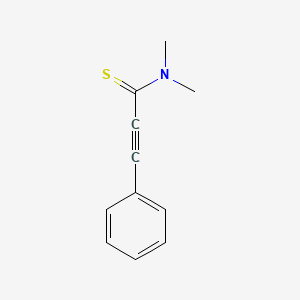
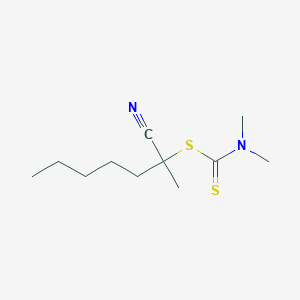
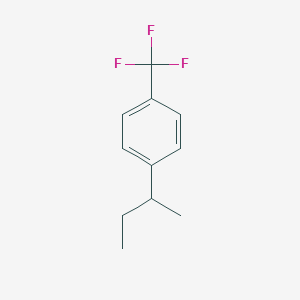
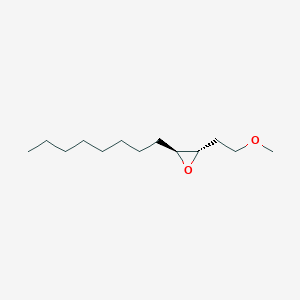
![Ethyl [4-(4-oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetate](/img/structure/B14579266.png)
